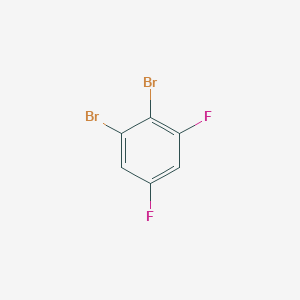

1,2-Dibromo-3,5-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluorobenzene

Abstract

This whitepaper provides a detailed technical guide for the synthesis of 1,2-dibromo-3,5-difluorobenzene, a valuable fluorinated aromatic compound for research and development in pharmaceuticals and material science. Due to a scarcity of direct published methods for this specific isomer, this guide presents a robust and scientifically-grounded multi-step synthetic pathway. The proposed route leverages a logical sequence of well-established organic transformations, starting from the readily available precursor, 3,5-difluoroaniline. Each step is explained with mechanistic insight, causality behind experimental choices, and detailed protocols adapted from analogous, field-proven reactions. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, providing the necessary framework to approach this challenging synthesis with confidence.

Introduction: The Significance of Fluorinated Building Blocks

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved receptor binding affinity.[1] The target molecule, this compound, combines the unique electronic properties of fluorine with the synthetic versatility of two adjacent bromine atoms. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1][2]

However, the synthesis of specific isomers of polyhalogenated difluorobenzenes is often non-trivial. The directing effects of the fluorine substituents in electrophilic aromatic substitution can make the direct introduction of halogens to the desired positions challenging. For instance, the direct bromination of 1,3-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene, not the 3,5-difluoro isomer, underscoring the need for a more nuanced synthetic strategy.[3] This guide outlines a proposed pathway that navigates these regiochemical challenges to afford the target this compound.

Proposed Synthetic Strategy: A Multi-step Approach

Given the regiochemical constraints, a multi-step synthesis commencing from a precursor with a powerful directing group is the most logical approach. The proposed pathway begins with 3,5-difluoroaniline and proceeds through two key transformations: a regioselective electrophilic bromination followed by a Sandmeyer reaction. This strategy offers a high degree of control over the substitution pattern.

Logical Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

This section provides step-by-step methodologies for the proposed synthesis. The protocols are adapted from established procedures for similar transformations and should be performed by trained chemists with appropriate safety precautions.

Part 1: Synthesis of 2-Bromo-3,5-difluoroaniline

Causality: The initial step involves the regioselective bromination of 3,5-difluoroaniline. The amino (-NH₂) group is a potent activating and ortho, para-directing group. In the 3,5-difluoroaniline substrate, the positions ortho to the amino group are C2 and C6, while the para position (C4) is also available. Due to the strong activating nature of the amine, bromination is expected to occur readily. The fluorine atoms are deactivating but are also ortho, para-directors.[4][5] The cumulative effect will strongly favor substitution at the C2, C4, or C6 positions. Selective mono-bromination can be achieved by using a mild brominating agent like N-Bromosuccinimide (NBS) and controlling the stoichiometry.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,5-difluoroaniline (1.0 eq) in acetonitrile (MeCN).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-3,5-difluoroaniline.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3,5-Difluoroaniline | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 | Brominating Agent |

| Acetonitrile (MeCN) | - | Solvent |

| Sodium Thiosulfate (aq) | - | Quenching Agent |

| Ethyl Acetate | - | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Part 2: Synthesis of this compound via Sandmeyer Reaction

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6] This transformation proceeds in two stages: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.[1]

Protocol:

-

Diazotization:

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromo-3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (HBr) (2.5-3.0 eq).

-

Cool the mixture in an ice-salt bath to between 0 °C and -5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, meticulously maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

-

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Bromo-3,5-difluoroaniline | 1.0 | Starting Material |

| Hydrobromic Acid (48%) | ~4.0 | Acid source, Bromide source |

| Sodium Nitrite (NaNO₂) | 1.05 | Diazotizing Agent |

| Copper(I) Bromide (CuBr) | 1.2 | Catalyst |

| Diethyl Ether | - | Extraction Solvent |

Safety and Handling

All procedures described in this guide must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

3,5-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed.

-

N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. An oxidizer.

-

Hydrobromic Acid: Corrosive, causes severe skin burns and eye damage. Toxic if inhaled.

-

Sodium Nitrite: Oxidizer, toxic if swallowed.

-

This compound: The safety profile for this specific molecule is not extensively documented. As a polyhalogenated aromatic compound, it should be handled as potentially toxic and an irritant.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This guide presents a viable and logically constructed synthetic route to this compound, a compound for which direct synthetic literature is sparse. By employing a controlled electrophilic bromination of 3,5-difluoroaniline followed by a robust Sandmeyer reaction, researchers can access this valuable building block. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for chemists in pharmaceutical and materials science R&D, enabling the exploration of novel chemical space.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene (CAS Number: 139215-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two adjacent bromine atoms and two meta-positioned fluorine atoms, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, potential synthetic strategies, and key applications, with a particular focus on its utility in pharmaceutical and materials science research. The strategic placement of four halogen atoms with differing reactivities makes this compound a valuable intermediate for selective functionalization through various cross-coupling methodologies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The available data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 139215-43-3 | |

| Molecular Formula | C₆H₂Br₂F₂ | [2] |

| Molecular Weight | 271.89 g/mol | |

| Appearance | White to light yellow to dark green powder to crystal | |

| Melting Point | 36.0 to 39.0 °C | |

| Purity | >98.0% (GC) | |

| Storage Temperature | Refrigerated (0-10°C) |

Synthesis Methodologies: A Prospective Analysis

A potential starting material for such a synthesis could be 3,5-difluoroaniline. This commercially available compound could theoretically be dibrominated prior to diazotization, or the bromine atoms could be introduced after the formation of a diazonium salt. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an aryldiazonium salt to an aryl halide.[1][3][4]

Conceptual Synthetic Workflow:

Caption: A plausible synthetic pathway to this compound.

It is crucial to emphasize that this proposed workflow is theoretical and would require significant experimental optimization and validation. The regioselectivity of the bromination step and the stability of the resulting intermediates would be critical factors to control.

Spectroscopic Characterization: An Estimation

Experimental spectroscopic data, including 1H, 13C, and 19F NMR spectra for this compound, are not currently available in public databases. However, based on the structure and the known chemical shifts of similar fluorinated and brominated benzene derivatives, a prediction of the expected NMR spectra can be made.

-

¹H NMR: The molecule contains two protons in a meta-relationship to each other. Due to the influence of the adjacent fluorine and bromine atoms, these protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum would be expected to show six distinct signals for the aromatic carbons, each exhibiting coupling to the fluorine atoms (C-F coupling). The carbons directly bonded to bromine would be expected at a lower field, while those bonded to fluorine would be at a higher field and show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent and would therefore be expected to produce a single signal in the 19F NMR spectrum. This signal would likely be a multiplet due to coupling with the aromatic protons.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, making it an excellent substrate for selective cross-coupling reactions. The carbon-bromine bonds are generally more reactive towards oxidative addition with palladium catalysts than the more robust carbon-fluorine bonds. This reactivity difference allows for the sequential and site-selective introduction of various functional groups.

Cross-Coupling Reactions

This compound is an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. By carefully controlling the reaction conditions, it is possible to achieve mono- or di-arylation.

-

Sonogashira Coupling: This methodology allows for the introduction of alkyne moieties through the reaction of the aryl bromide with a terminal alkyne.

-

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocycles.

Conceptual Cross-Coupling Workflow:

Caption: Potential cross-coupling reactions of this compound.

The presence of the fluorine atoms can also influence the electronic properties and metabolic stability of the resulting products, which is of particular interest in the design of novel pharmaceuticals.[5]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the safety data for the isomeric compound 1,2-Dibromo-4,5-difluorobenzene, the following hazards may be anticipated:

-

Flammable solid

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Therefore, it is crucial to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering multiple sites for selective functionalization. While a detailed and validated synthesis protocol and comprehensive experimental spectroscopic data are not yet publicly available, its potential for use in a variety of cross-coupling reactions makes it an attractive intermediate for the synthesis of novel pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential. Researchers and drug development professionals are encouraged to consider this compound as a strategic component in the design of complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 139215-43-3 [amp.chemicalbook.com]

- 3. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 4. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

A Spectroscopic Guide to 1,2-Dibromo-3,5-difluorobenzene: Predictive Analysis and Methodologies for Structural Elucidation

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 1,2-Dibromo-3,5-difluorobenzene (CAS No: 101051-60-9).[1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. Given the scarcity of publicly available spectral data for this specific isomer, we present a predictive analysis grounded in fundamental spectroscopic principles and validated by data from analogous structures. This guide offers detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently identify and characterize this versatile halogenated building block.[2]

Molecular Structure and Electronic Profile

This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₂Br₂F₂ and a molecular weight of approximately 271.89 g/mol .[1] The strategic placement of two electron-withdrawing fluorine atoms and two bulky, moderately electronegative bromine atoms creates a unique electronic and steric environment. This substitution pattern is critical for its application as a building block in organic synthesis, particularly in cross-coupling reactions and the development of advanced materials.[2] The interpretation of its spectroscopic data hinges on understanding the interplay of these substituents on the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for analysis. Due to the complex coupling interactions, particularly those involving fluorine, a multi-nuclear approach is essential.

Predicted ¹H NMR Spectrum

The molecule possesses two chemically non-equivalent protons (H4 and H6). Therefore, two distinct signals are expected in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).

-

H4: This proton is expected to appear as a doublet of doublets of doublets (ddd) or a more complex multiplet due to coupling with H6 (⁴JHH, meta-coupling, typically 2-3 Hz), F3 (³JHF, ortho-coupling, typically 6-10 Hz), and F5 (³JHF, ortho-coupling, typically 6-10 Hz).

-

H6: This proton will also likely be a complex multiplet, split by H4 (⁴JHH), F5 (³JHF), and F3 (⁵JHF, long-range coupling, typically 0-3 Hz).

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all six aromatic carbons are chemically unique and should produce six distinct resonances. The defining feature of the ¹³C spectrum will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller multi-bond couplings (²JCF, ³JCF, etc.).[3] These couplings can complicate a standard proton-decoupled spectrum, making signals appear as doublets or more complex multiplets.[4]

-

C3 & C5 (C-F): These signals will be significantly downfield and will appear as doublets with very large ¹JCF coupling constants (typically 240-260 Hz).

-

C1 & C2 (C-Br): These carbons will be split by neighboring fluorine atoms (²JCF and ³JCF), appearing as doublets or triplets.

-

C4 & C6 (C-H): These carbons will also exhibit splitting due to coupling with fluorine atoms at various positions.

To simplify the spectrum and confirm assignments, acquiring a broadband ¹⁹F-decoupled ¹³C spectrum is highly recommended. This would collapse the C-F couplings, resulting in six sharp singlets (assuming simultaneous ¹H decoupling).

Data Summary: Predicted NMR Assignments

| Nucleus | Predicted No. of Signals | Predicted Chemical Shift (ppm) | Expected Multiplicity (in ¹H-decoupled spectrum) | Rationale |

| ¹H | 2 | ~7.0 - 7.8 | Complex Multiplets (ddd) | Two non-equivalent aromatic protons with multiple H-F and H-H couplings. |

| ¹³C | 6 | ~100 - 165 | Doublets, Triplets, or ddd | All six carbons are unique. Large ¹JCF couplings and smaller multi-bond C-F couplings will dominate the spectrum.[3] |

| ¹⁹F | 2 | ~ -100 to -130 | Doublets of doublets (dd) | Two non-equivalent fluorine atoms coupling to each other (F-F) and to nearby protons (H-F). |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, comprehensive NMR data for structural verification.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended to resolve complex multiplets).[5]

-

¹H NMR Acquisition:

-

Tune and match the ¹H probe.

-

Acquire a standard single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the ¹³C probe.

-

Acquire a standard proton-decoupled ¹³C{¹H} spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional but Recommended): Acquire a ¹³C{¹H, ¹⁹F} spectrum with simultaneous proton and fluorine decoupling to simplify the spectrum and identify the carbon backbone.

-

-

2D NMR (for full assignment): Acquire standard 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to unambiguously assign all proton and carbon signals.

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the fingerprint region of the molecule. The spectrum will be characterized by absorptions corresponding to the aromatic ring and its carbon-halogen bonds.

Predicted Characteristic Absorptions

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-F Stretch: Very strong, intense absorptions are expected in the 1100-1350 cm⁻¹ range. This is often the most prominent feature in the IR spectrum of fluorinated aromatics.

-

C-Br Stretch: A medium to strong absorption is expected in the lower wavenumber region, typically between 500-750 cm⁻¹.

Data Summary: Predicted IR Absorptions

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1350 - 1100 | Very Strong | C-F Stretch |

| 750 - 500 | Medium-Strong | C-Br Stretch |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a rapid and reliable method that requires minimal sample preparation.[6]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a powerful confirmation of its identity.

Predicted Fragmentation and Isotopic Pattern

The most telling feature in the mass spectrum will be the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion (M⁺).

-

Molecular Ion (M⁺): A cluster of peaks will be observed. The nominal mass is 272 g/mol .

-

M peak (containing 2 x ⁷⁹Br): m/z ~270

-

M+2 peak (containing 1 x ⁷⁹Br, 1 x ⁸¹Br): m/z ~272

-

M+4 peak (containing 2 x ⁸¹Br): m/z ~274

-

The relative intensity of these peaks will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.

-

-

Fragmentation: Under Electron Ionization (EI), common fragmentation pathways would include the loss of a bromine atom [M-Br]⁺ and the subsequent loss of the second bromine atom [M-2Br]⁺.

Data Summary: Predicted Mass Spectrometry Peaks

| m/z (approx.) | Ion Identity | Key Feature |

| 270, 272, 274 | [C₆H₂Br₂F₂]⁺ (Molecular Ion) | Characteristic 1:2:1 isotopic pattern confirming two Br atoms. |

| 191, 193 | [C₆H₂BrF₂]⁺ | Isotopic pattern (1:1) for one Br atom. |

| 112 | [C₆H₂F₂]⁺ | Loss of both Br atoms. |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, providing both separation and mass analysis.[7]

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[7]

-

GC Conditions:

-

Injector: 250 °C, split or splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: Start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and major fragment ions to confirm the structure.

Caption: General workflow for sample analysis by GC-MS.

References

- 1. This compound, 97 | 101051-60-9 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 1,2-Dibromo-3,5-difluorobenzene in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dibromo-3,5-difluorobenzene, a key intermediate in various synthetic applications. In the absence of extensive empirical solubility data in the public domain, this guide pioneers a predictive approach rooted in theoretical principles, primarily leveraging Hansen Solubility Parameters (HSPs). We present a detailed methodology for estimating the HSPs of this compound using established group contribution methods. These estimated parameters are then used to forecast its miscibility with a wide array of common organic solvents. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate these theoretical predictions and ascertain solubility in their specific solvent systems. This guide is structured to serve as a practical and authoritative resource, bridging the gap between theoretical understanding and experimental application in the handling and utilization of this important chemical compound.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physical property that governs its application in nearly every facet of chemical research and development, from reaction kinetics and purification to formulation and biological availability. For a compound such as this compound, which serves as a versatile building block in the synthesis of complex organic molecules, a thorough understanding of its solubility profile is paramount. The choice of an appropriate solvent can significantly influence reaction yields, rates, and the ease of product isolation. In the context of drug development, solubility directly impacts bioavailability and the feasibility of formulating a stable and effective therapeutic agent.

This guide addresses the current information gap regarding the quantitative solubility of this compound in organic solvents. By integrating theoretical modeling with practical experimental guidance, we aim to equip researchers with the necessary tools to make informed decisions about solvent selection, thereby optimizing their synthetic and formulation strategies.

Theoretical Framework: Predicting Solubility through Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, and the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this adage. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Every solvent and solute can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, we turn to group contribution methods. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups. For this guide, we will utilize the well-established Hoftyzer-van Krevelen method.

The following table outlines the group contributions for the functional groups present in this compound:

| Functional Group | Fd (J⁰.⁵ cm¹.⁵ mol⁻¹) | Fp (J⁰.⁵ cm¹.⁵ mol⁻¹) | Eh (J mol⁻¹) |

| -CH (aromatic) | 128 | 0 | 0 |

| >C< (aromatic) | 63 | 0 | 0 |

| -Br (aromatic) | 340 | 310 | 200 |

| -F (aromatic) | 50 | 420 | 400 |

Calculation for this compound (C₆H₂Br₂F₂):

-

Groups: 2 x -CH (aromatic), 2 x >C< (aromatic, substituted with Br), 2 x >C< (aromatic, substituted with F), 2 x -Br (aromatic), 2 x -F (aromatic)

-

Molar Volume (V): Estimated using group contributions (not shown in detail here for brevity, but is a standard calculation). For this molecule, an estimated molar volume of approximately 115 cm³/mol is used.

Dispersion Component (δD): ΣFd = 2 * Fd(-CH) + 4 * Fd(>C<) + 2 * Fd(-Br) + 2 * Fd(-F) ΣFd = (2 * 128) + (4 * 63) + (2 * 340) + (2 * 50) = 256 + 252 + 680 + 100 = 1288 δD = ΣFd / V = 1288 / 115 = 11.2 MPa⁰.⁵

Polar Component (δP): ΣFp² = 2 * Fp(-CH)² + 4 * Fp(>C<)² + 2 * Fp(-Br)² + 2 * Fp(-F)² ΣFp² = (2 * 0²) + (4 * 0²) + (2 * 310²) + (2 * 420²) = 0 + 0 + 192200 + 352800 = 545000 δP = (√ΣFp²) / V = (√545000) / 115 = 738.2 / 115 = 6.4 MPa⁰.⁵

Hydrogen Bonding Component (δH): ΣEh = 2 * Eh(-CH) + 4 * Eh(>C<) + 2 * Eh(-Br) + 2 * Eh(-F) ΣEh = (2 * 0) + (4 * 0) + (2 * 200) + (2 * 400) = 0 + 0 + 400 + 800 = 1200 δH = √(ΣEh / V) = √(1200 / 115) = √10.43 = 3.2 MPa⁰.⁵

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Value (MPa⁰.⁵) |

| δD | 11.2 |

| δP | 6.4 |

| δH | 3.2 |

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound, we can now predict its relative solubility in a range of organic solvents. The following table presents the HSPs for selected solvents and the calculated Ra distance. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.3 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.4 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Moderate to Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.0 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.9 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.0 | Very Low |

| Methanol | 14.7 | 12.3 | 22.3 | 20.2 | Very Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.7 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.5 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.7 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 11.2 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.8 | Low |

Interpretation of Predicted Solubility:

Based on these calculations, this compound is predicted to have good solubility in solvents with moderate polarity and some hydrogen bonding capability, such as diethyl ether, ethyl acetate, dichloromethane, and tetrahydrofuran. Its solubility is expected to be lower in non-polar solvents like hexane and in highly polar, protic solvents like methanol and ethanol, where the significant difference in the hydrogen bonding component leads to a large Ra value.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for precise applications. The following protocols outline standard laboratory methods for quantifying the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Protocol 1: Gravimetric Method (for moderately to highly soluble compounds)

This method involves preparing a saturated solution, evaporating the solvent, and weighing the residual solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and solute.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached. A longer duration may be necessary and should be determined empirically.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for at least one hour to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered supernatant in L)

-

Protocol 2: Isothermal Shake-Flask Method with HPLC/GC Analysis (for a wide range of solubilities)

This is a more precise method, particularly for sparingly soluble compounds, and is considered the gold standard.

-

Preparation of Saturated Solution:

-

Follow step 1 from the Gravimetric Method.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Allow the saturated solution to settle as described previously.

-

Withdraw a sample of the supernatant and filter it through a syringe filter.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC or GC.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizing Experimental and Logical Workflows

To ensure clarity and reproducibility, the logical flow of both the predictive and experimental processes is outlined below using diagrams.

Logical Flow for Solubility Prediction

Caption: Predictive workflow for estimating solubility using the group contribution method.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

Caption: Step-by-step experimental protocol for the shake-flask solubility determination method.

Conclusion and Recommendations

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The theoretically derived Hansen Solubility Parameters offer a robust predictive tool for initial solvent screening, saving valuable experimental time and resources. The predicted good solubility in solvents like diethyl ether, ethyl acetate, dichloromethane, and THF provides a strong starting point for many synthetic applications.

However, it is crucial to underscore that these predictions are estimations. For applications requiring high precision, such as in pharmaceutical formulation or for kinetic studies, the experimental protocols provided herein should be followed to determine the exact solubility under specific laboratory conditions. By combining the predictive power of HSPs with rigorous experimental validation, researchers can confidently and efficiently select the optimal solvent systems for their work with this compound.

An In-depth Technical Guide to the Discovery and History of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3,5-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and physicochemical properties that are highly sought after in the design of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into the evolution of its synthesis, its key chemical properties, and its applications in modern research and development.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₆H₂Br₂F₂, is a halogenated aromatic compound characterized by the presence of two adjacent bromine atoms and two meta-positioned fluorine atoms on a benzene ring. This specific arrangement of substituents makes it a versatile intermediate for a variety of chemical transformations. The bromine atoms serve as reactive handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, on the other hand, can significantly influence the electronic properties, metabolic stability, and binding affinity of a molecule, making this compound particularly attractive for the synthesis of novel drug candidates and advanced materials.[1]

While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader development of synthetic methodologies for polyhalogenated aromatic compounds throughout the 20th century. Its history is one of evolving synthetic strategies, driven by the increasing demand for complex, functionalized aromatic scaffolds in various scientific disciplines.

The Historical Context: The Dawn of Polyhalogenated Aromatics

The synthesis of polysubstituted benzene derivatives has been a cornerstone of organic chemistry for over a century. The ability to introduce multiple, different halogen atoms onto an aromatic ring with regiocontrol has been a long-standing challenge and a testament to the ingenuity of synthetic chemists.

Early methods for the synthesis of halogenated aromatics often relied on electrophilic aromatic substitution reactions. However, controlling the position of incoming substituents on a ring already bearing multiple groups proved to be a significant hurdle. The development of more sophisticated and regioselective methods was crucial for accessing specific isomers like this compound.

A pivotal moment in the synthesis of fluorinated aromatic compounds was the development of the Balz-Schiemann reaction . This reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate, provided a reliable method for the introduction of a fluorine atom onto an aromatic ring. While not a direct route to our target molecule, it laid the groundwork for the synthesis of fluorinated precursors.

The Genesis of this compound: A Synthesis Story

Due to the lack of a definitive first synthesis report, the history of this compound is best understood by examining the logical synthetic pathways that became available to chemists over time. It is highly probable that its initial synthesis was not a targeted discovery but rather a component of a broader investigation into the properties and reactions of polyhalogenated benzenes.

Plausible Early Synthetic Approaches

Given the state of synthetic chemistry in the mid-20th century, the first synthesis of this compound likely involved a multi-step sequence starting from a more readily available substituted benzene. A logical retrosynthetic analysis points towards precursors such as 3,5-difluoroaniline or a related difluorobenzene derivative.

One of the most plausible early routes would have involved the diazotization of a suitably substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromine atoms. The Sandmeyer reaction, which utilizes copper(I) salts to convert diazonium salts into aryl halides, has been a robust tool in aromatic chemistry for decades.

Conceptual Early Synthetic Workflow

Caption: Plausible early multi-step synthesis of this compound.

Modern and Optimized Synthetic Protocols

With advancements in synthetic methodology, more efficient and direct routes to this compound have become available. These modern approaches often prioritize higher yields, milder reaction conditions, and improved regioselectivity.

A common contemporary strategy involves the direct bromination of a difluorinated precursor. The directing effects of the fluorine atoms on the aromatic ring play a crucial role in determining the position of the incoming bromine atoms.

Detailed Experimental Protocol: Bromination of 1,3-Difluorobenzene

This protocol describes a representative method for the synthesis of a dibromodifluorobenzene isomer, illustrating the general principles that would be adapted for the specific synthesis of this compound from a suitable precursor.

Materials:

-

1,3-Difluorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,3-difluorobenzene in dichloromethane at 0 °C, add iron(III) bromide as a catalyst.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of an aqueous sodium bisulfite solution to consume any unreacted bromine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired dibromodifluorobenzene isomer.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic isotopic patterns for bromine in the mass spectrum and the specific coupling patterns in the NMR spectra will validate the structure.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value |

| CAS Number | 139215-43-3 |

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.89 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 36-39 °C |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water, soluble in organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the fluorinated and brominated carbon atoms, with characteristic C-F coupling constants.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

-

Infrared Spectroscopy: The IR spectrum will show absorption bands corresponding to C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules.

-

Pharmaceuticals: The incorporation of a difluorinated benzene ring can enhance the metabolic stability and bioavailability of drug candidates. The bromine atoms provide convenient points for the introduction of other functional groups through cross-coupling reactions, allowing for the rapid generation of libraries of potential therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the presence of fluorine atoms can improve the efficacy and environmental profile of pesticides and herbicides.

-

Advanced Materials: The electronic properties imparted by the fluorine atoms make this compound a useful precursor for the synthesis of liquid crystals, polymers, and other functional materials with specific optical or electronic properties.[1]

Workflow for Application in Drug Discovery

Caption: General workflow illustrating the use of this compound in the synthesis of an API.

Conclusion

While the precise moment of its first synthesis may be lost to the complexities of the historical chemical literature, the importance of this compound as a synthetic building block is clear. Its history is a reflection of the broader advancements in synthetic organic chemistry, particularly in the challenging field of polyhalogenated aromatics. For today's researchers, it offers a powerful tool for the construction of complex molecules with tailored properties, ensuring its continued relevance in the pursuit of new medicines and materials.

References

In-depth Technical Guide to the Theoretical Study of 1,2-Dibromo-3,5-difluorobenzene

Abstract

This guide provides a comprehensive theoretical framework for the in-depth computational analysis of 1,2-Dibromo-3,5-difluorobenzene. This molecule, while a potentially valuable building block in medicinal chemistry and materials science, has limited published theoretical data. Addressing this gap, we present a structured approach for researchers, scientists, and drug development professionals to fully characterize its molecular geometry, vibrational spectra, electronic properties, and chemical reactivity. By leveraging established Density Functional Theory (DFT) and ab initio methods, this document outlines detailed, step-by-step protocols and explains the causality behind methodological choices. The insights gained from such a theoretical study are crucial for predicting the molecule's behavior in complex systems, guiding synthetic efforts, and unlocking its potential in advanced applications.

Introduction: The Significance of Halogenated Benzene Scaffolds

Halogenated aromatic compounds are fundamental scaffolds in modern drug discovery and materials science. The incorporation of halogen atoms, particularly fluorine and bromine, into an organic molecule can profoundly alter its physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small van der Waals radius, is strategically used to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets.[1][2][3] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic attack and thereby prolonging a drug's half-life.[4]

Conversely, bromine atoms are larger and more polarizable, often participating in halogen bonding—a specific and directional non-covalent interaction—and serving as versatile synthetic handles.[5][6] The C-Br bonds in molecules like this compound are ideal sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.[7][8][9]

This guide focuses on this compound, a molecule that combines the distinct advantages of both fluorine and bromine substitution. A thorough theoretical understanding of its structure and electronic nature is a prerequisite for its rational application. This document outlines the necessary computational workflows to predict its key properties, providing a roadmap for its virtual characterization.

Theoretical Framework and Computational Methodologies

The foundation of a robust theoretical study lies in the selection of appropriate computational methods. For halogenated aromatic systems, Density Functional Theory (DFT) offers a superb balance of accuracy and computational cost.

Pillar 1: Justification of Method Selection (Expertise & Experience)

The choice of a DFT functional is critical. For systems involving non-covalent interactions, such as potential halogen bonding or π-stacking, standard functionals like B3LYP can be insufficient.[10] Therefore, we advocate for a multi-functional approach:

-

B3LYP: A widely used hybrid functional that provides a good baseline for geometric and vibrational properties.[11]

-

M06-2X: A meta-hybrid GGA functional that performs exceptionally well for main-group thermochemistry and non-covalent interactions.[10]

-

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it highly suitable for accurately modeling systems with halogen atoms where London dispersion forces are significant.[12]

For the basis set, 6-311++G(d,p) is recommended. This triple-zeta Pople-style basis set includes diffuse functions (++) to accurately model the electron density far from the nucleus (essential for anions and weak interactions) and polarization functions (d,p) to allow for orbital shape flexibility, which is crucial for describing bonding in halogenated systems.[11][13]

Pillar 2: Self-Validating Protocol (Trustworthiness)

Every computational protocol must be self-validating. For this study, the primary validation is a frequency calculation performed immediately after geometry optimization. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

Mandatory Visualization: General Computational Workflow

The following diagram outlines the logical flow of the theoretical investigation, from initial structure input to the final analysis of molecular properties.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-covalent interactions involving halogenated derivatives of capecitabine and thymidylate synthase: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]

- 8. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 1,2-Dibromo-3,5-difluorobenzene as a Versatile Building Block in Modern Pharmaceutical Synthesis

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] Difluorobenzene derivatives, in particular, are crucial synthons for introducing these benefits into complex molecular architectures.[5]

1,2-Dibromo-3,5-difluorobenzene emerges as a particularly valuable building block. Its structure is pre-engineered for versatility, featuring two key functionalities:

-

A 1,3-Difluoro Motif: This substitution pattern significantly influences the electronic nature of the aromatic ring, often enhancing binding interactions and improving metabolic resistance by blocking potential sites of oxidation.[4]

-

Ortho-Dibromo Groups: The two adjacent bromine atoms serve as versatile synthetic handles. Their differential reactivity can be exploited for sequential, site-selective functionalization, enabling the construction of complex, three-dimensional molecules from a single, readily available starting material.

This guide provides an in-depth exploration of this compound, presenting its core properties, key synthetic transformations, and detailed, field-proven protocols for its application in pharmaceutical research and development.

Core Properties and Safety Data

A thorough understanding of a building block's physicochemical properties and handling requirements is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 10105-60-9 | [6] |

| Molecular Formula | C₆H₂Br₂F₂ | N/A |

| Molecular Weight | 271.88 g/mol | [7] |

| Appearance | White to light yellow liquid or solid | [7][8] |

| Melting Point | 32 - 35 °C | [7][8] |

| Boiling Point | ~140 °C (lit.) | [9] |

| Density | ~1.676 g/mL at 25 °C (lit.) | [9] |

Safety & Handling

This compound must be handled with appropriate care, adhering to established laboratory safety protocols.

-

Hazards: The compound is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause an allergic skin reaction. It is also considered very toxic to aquatic life with long-lasting effects.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable materials.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[10][11]

Key Synthetic Applications & Protocols

The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling and functionalization reactions. The distinct electronic environment created by the fluorine atoms can influence the regioselectivity and efficiency of these transformations. Below are detailed protocols for three fundamental reactions that showcase its versatility.

Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[12][13] The protocol below is optimized for a selective mono-arylation, preserving the second bromine atom for subsequent synthetic manipulations.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) acetate precatalyst with a bulky, electron-rich phosphine ligand like XPhos is chosen. This system forms a highly active Pd(0) species in situ, which is efficient at promoting the oxidative addition of aryl bromides. The ligand's steric bulk facilitates the reductive elimination step and helps prevent catalyst deactivation.

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant protodeboronation of the boronic acid, a common side reaction with ortho-fluorinated substrates.[12]

-

Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[14]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. nbinno.com [nbinno.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. xieshichem.com [xieshichem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 1,2-Dibromo-4,5-difluorobenzene 98 64695-78-9 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Brominated Difluorobenzenes in Agrochemical Synthesis: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Editor's Note

Initial inquiries into the role of 1,2-Dibromo-3,5-difluorobenzene in agrochemical synthesis yielded limited specific applications in readily available scientific literature. However, extensive documentation highlights the critical role of a closely related intermediate, 1-Bromo-3,5-difluorobenzene , in the development of modern pesticides and herbicides. This guide, therefore, focuses on the well-established synthetic utility of 1-Bromo-3,5-difluorobenzene, providing in-depth technical insights and protocols relevant to the broader class of brominated difluorobenzene building blocks in agrochemical innovation.

Introduction: The Significance of Fluorinated Moieties in Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients is a proven strategy for enhancing their efficacy and stability. The unique physicochemical properties of the carbon-fluorine bond, including its high bond energy and the lipophilicity it imparts, can significantly improve a molecule's metabolic resistance, binding affinity to target enzymes, and overall biological activity. 1-Bromo-3,5-difluorobenzene has emerged as a key building block in this context, offering a versatile scaffold for the synthesis of complex, highly effective crop protection agents.[1][2]

This technical guide provides a comprehensive overview of the applications of 1-Bromo-3,5-difluorobenzene in agrochemical synthesis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols and mechanistic insights are provided to aid researchers in leveraging this valuable intermediate for the development of next-generation herbicides and fungicides.

Physicochemical Properties of 1-Bromo-3,5-difluorobenzene

A thorough understanding of the physical and chemical properties of 1-Bromo-3,5-difluorobenzene is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 25-27 °C | [1] |

| Boiling Point | 203 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, benzene, chloroform) | [1] |

The bromine atom serves as a highly versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions, while the fluorine atoms contribute to the enhanced biological performance of the final agrochemical product.

Core Synthetic Applications in Agrochemical Development

1-Bromo-3,5-difluorobenzene is a cornerstone intermediate for the synthesis of a variety of agrochemicals, particularly those requiring a difluorophenyl moiety for optimal activity.[1][2] Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the complex molecular architectures of modern pesticides.

Suzuki-Miyaura Coupling: A Gateway to Biphenyl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely employed reaction involving 1-Bromo-3,5-difluorobenzene in agrochemical synthesis. This reaction facilitates the formation of a carbon-carbon bond between the brominated benzene ring and a boronic acid or ester, yielding functionalized biphenyl or heterobiaryl structures. These structures are prevalent in a number of commercial and developmental fungicides and herbicides.

Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-3,5-difluorobenzene with a generic arylboronic acid.

Materials:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3,5-difluorobenzene, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium(II) acetate and triphenylphosphine to the flask.

-

Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5-difluorobiphenyl derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower yields. The use of an inert atmosphere is crucial to maintain catalytic activity.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.

-

Ligand: Triphenylphosphine acts as a ligand for the palladium catalyst, stabilizing the metal center and influencing its reactivity and selectivity.

-

Solvent System: The biphasic solvent system (toluene and water) is often used to dissolve both the organic and inorganic reagents.

Synthesis of 1-Bromo-3,5-difluorobenzene: Key Methodologies

The accessibility of 1-Bromo-3,5-difluorobenzene is a critical factor in its widespread use. Several synthetic routes have been established, with the Sandmeyer reaction of 3,5-difluoroaniline being a particularly efficient method.[3][4]

Figure 2: Synthetic pathway for 1-Bromo-3,5-difluorobenzene via the Sandmeyer reaction.

Protocol: Sandmeyer Reaction for the Preparation of 1-Bromo-3,5-difluorobenzene

Materials:

-

3,5-Difluoroaniline (1.0 eq)

-

Hydrobromic acid (HBr, 48% aqueous solution) (3.0 eq)

-

Sodium nitrite (NaNO₂) (1.05 eq)

-

Copper(I) bromide (CuBr) (0.2 eq)

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool the hydrobromic acid to 0 °C using an ice-salt bath.

-

Slowly add 3,5-difluoroaniline to the cold HBr solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the aniline solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and perform a steam distillation to isolate the crude product.

-

Separate the organic layer from the distillate, wash with dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure 1-Bromo-3,5-difluorobenzene.

Conclusion and Future Outlook

1-Bromo-3,5-difluorobenzene stands as a testament to the power of halogenated building blocks in modern agrochemical design. Its ability to participate in a wide array of robust and scalable cross-coupling reactions provides a reliable pathway to novel and highly effective crop protection agents. As the demand for more selective, potent, and environmentally benign agrochemicals continues to grow, the strategic use of intermediates like 1-Bromo-3,5-difluorobenzene will undoubtedly play a pivotal role in the future of agricultural innovation. Further research into the applications of other brominated difluorobenzene isomers will likely unveil new synthetic opportunities and contribute to the development of the next generation of agrochemicals.

References

Application Notes & Protocols: 1,2-Dibromo-3,5-difluorobenzene in Advanced Materials Science

Introduction: The Strategic Advantage of Fluorination and Bromination

In the landscape of materials science, the precise molecular architecture of organic building blocks is paramount to achieving desired functional properties. 1,2-Dibromo-3,5-difluorobenzene is a quintessential example of a strategically designed monomer, offering a unique convergence of reactivity and property modulation. Its structure features two adjacent bromine atoms, which serve as reactive sites for carbon-carbon bond formation through various cross-coupling reactions. Concurrently, the two fluorine atoms, positioned meta to each other, exert a powerful electronic influence on the benzene ring. This combination makes it an invaluable precursor for a new generation of high-performance organic electronic materials and liquid crystals.

The strategic incorporation of fluorine atoms into an organic semiconductor's backbone is a widely adopted strategy for fine-tuning material properties.[1] Fluorine's high electronegativity profoundly impacts the molecule's electronic landscape, typically lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3] This modification can facilitate easier electron injection from electrodes, enhance the material's resistance to oxidative degradation, and ultimately improve the stability and lifespan of electronic devices.[2][3] Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, can play a crucial role in directing the solid-state packing of molecules, which is critical for efficient charge transport.[2][4]

This guide provides an in-depth exploration of the application of this compound, presenting detailed protocols for its use in the synthesis of conjugated polymers for organic electronics and as a core component in the development of advanced liquid crystal materials.

Application I: Synthesis of Fluorinated Conjugated Polymers for Organic Electronics

The dual bromine functionality of this compound makes it an ideal monomer for polymerization reactions. When copolymerized with suitable electron-donating monomers, it forms donor-acceptor (D-A) type conjugated polymers, which are central to high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for achieving this polymerization.[5]

Causality in Protocol Design: The Suzuki-Miyaura Polycondensation

The success of a Suzuki-Miyaura polycondensation hinges on the careful selection of several key components, each with a specific role in the catalytic cycle.

-

Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The choice of ligand (e.g., SPhos, XPhos, PPh₃) is critical; it stabilizes the palladium center, enhances its reactivity, and prevents catalyst decomposition.[6][7]

-

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7][8] The choice of base can significantly impact reaction rates and yields.

-

Solvent System: The solvent must solubilize the monomers, the growing polymer chain, and the catalyst system. Often, a two-phase system (e.g., Dioxane/Water) or a single-phase organic solvent is used. The presence of water can be beneficial for the activity of certain bases.[8]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ensure high polymer molecular weights.[7]

Experimental Protocol: Synthesis of a Fluorinated Donor-Acceptor Copolymer

This protocol describes a representative synthesis of an alternating copolymer using this compound and a thiophene-based bis(boronic ester) comonomer.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Anhydrous Toluene (20 mL)

-

Degassed Water (2 mL)

-

Methanol (for precipitation)

-

Schlenk flask, condenser, magnetic stirrer, heating mantle

Procedure:

-